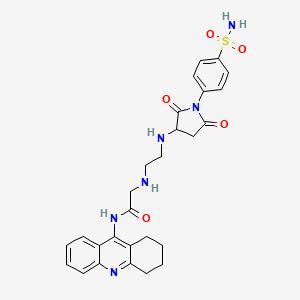
eeAChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eeAChE-IN-1 is a potent inhibitor of cholinesterase enzymes, specifically targeting acetylcholinesterase. This compound has shown significant potential in scientific research, particularly in the study of neuroinflammation and cholinergic deficits associated with neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of eeAChE-IN-1 involves multiple steps, including the formation of pyrimidine and pyrrolidine cores. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
eeAChE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to the target enzyme.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
eeAChE-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of acetylcholinesterase in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase enzymes.
Mechanism of Action
The mechanism of action of eeAChE-IN-1 involves the inhibition of acetylcholinesterase by binding to its active site. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
eeAChE-IN-1 is unique due to its high potency and specificity for acetylcholinesterase. Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a broader spectrum of activity.
Properties
Molecular Formula |
C27H30N6O5S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[2-[[2,5-dioxo-1-(4-sulfamoylphenyl)pyrrolidin-3-yl]amino]ethylamino]-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C27H30N6O5S/c28-39(37,38)18-11-9-17(10-12-18)33-25(35)15-23(27(33)36)30-14-13-29-16-24(34)32-26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1,3,5,7,9-12,23,29-30H,2,4,6,8,13-16H2,(H2,28,37,38)(H,31,32,34) |
InChI Key |
SHUFPOCNDZLDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNCCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


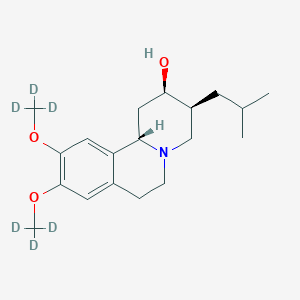
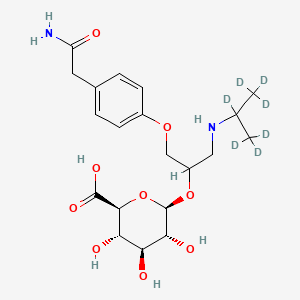
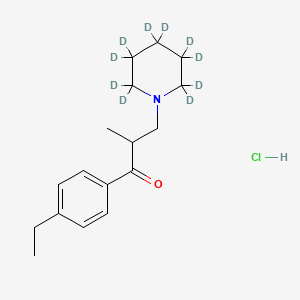
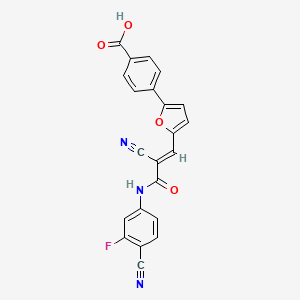
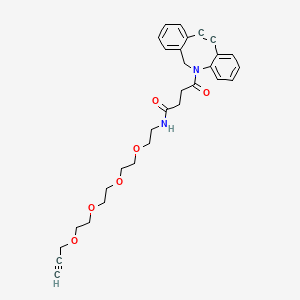




![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)


![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

